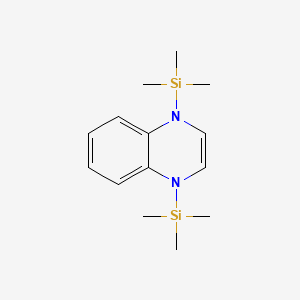
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- is a heterocyclic compound that features a benzene ring fused with a pyrazine ring. This compound is part of the quinoxaline family, known for its diverse biological and chemical properties. The presence of trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of glyoxal with 1,2-diaminobenzene under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale silylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like 2-iodoxybenzoic acid (IBX) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline 1,4-dioxide derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Wissenschaftliche Forschungsanwendungen
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with DNA replication.
Antitumoral Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key signaling pathways.
Anti-inflammatory Activity: The compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline, 1,4-dihydro-1,4-bis(trimethylsilyl)- is unique due to its trimethylsilyl groups, which enhance its stability and reactivity. Similar compounds include:
Quinoxaline: The parent compound without trimethylsilyl groups, used primarily in academic research.
Quinoxaline 1,4-dioxide: Known for its potent biological activities, particularly as an antimicrobial and antitumoral agent.
Quinazoline: An isomeric compound with similar biological properties but different structural features.
Phthalazine: Another isomer with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78279-93-3 |
|---|---|
Molekularformel |
C14H24N2Si2 |
Molekulargewicht |
276.52 g/mol |
IUPAC-Name |
trimethyl-(4-trimethylsilylquinoxalin-1-yl)silane |
InChI |
InChI=1S/C14H24N2Si2/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 |
InChI-Schlüssel |
MRTGCPAFUUXJOY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1C=CN(C2=CC=CC=C21)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


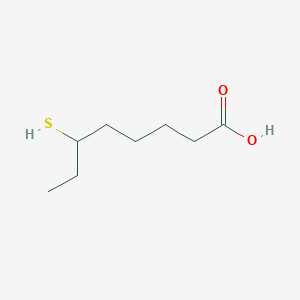
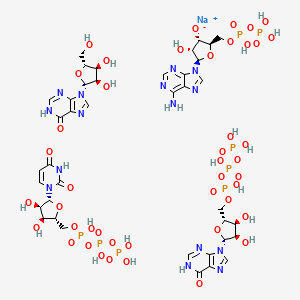
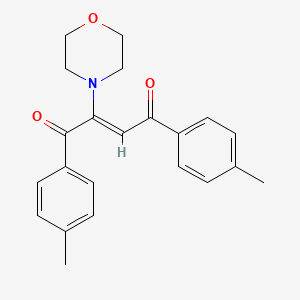
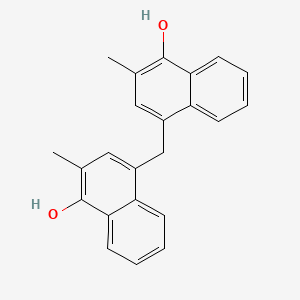
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
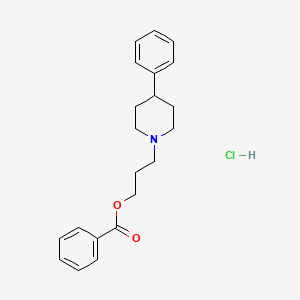
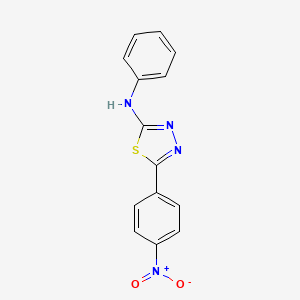
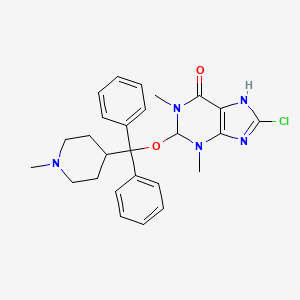
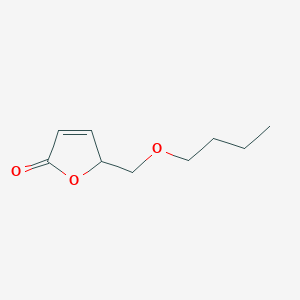

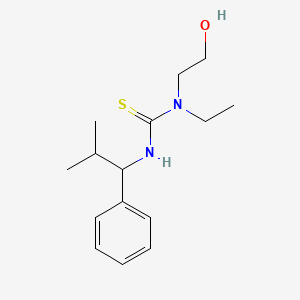
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
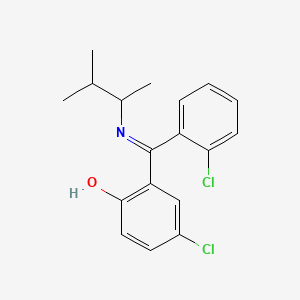
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
